molecular formula C19H21NO B1293318 3'-Azetidinomethyl-2,3-dimethylbenzophenone CAS No. 898771-69-2

3'-Azetidinomethyl-2,3-dimethylbenzophenone

Cat. No.: B1293318
CAS No.: 898771-69-2
M. Wt: 279.4 g/mol
InChI Key: PHWJTLIRGOXVTE-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-2,3-dimethylbenzophenone is an organic compound with the molecular formula C19H21NO It is a benzophenone derivative, characterized by the presence of an azetidine ring attached to the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-2,3-dimethylbenzophenone typically involves the following steps:

  • Formation of the Benzophenone Core: : The initial step involves the preparation of the benzophenone core. This can be achieved through the Friedel-Crafts acylation of 2,3-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the Azetidine Ring: : The azetidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with azetidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 3’-Azetidinomethyl-2,3-dimethylbenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-2,3-dimethylbenzophenone undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The azetidine ring can undergo nucleophilic substitution reactions, where the azetidine moiety is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3’-Azetidinomethyl-2,3-dimethylbenzophenone has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : The compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

  • Industry: : Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2,3-dimethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and benzophenone core allow for specific binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Aminomethyl-2,3-dimethylbenzophenone
  • 3’-Hydroxymethyl-2,3-dimethylbenzophenone
  • 3’-Methoxymethyl-2,3-dimethylbenzophenone

Comparison

3’-Azetidinomethyl-2,3-dimethylbenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. For example, the azetidine ring may enhance the compound’s stability and binding affinity to biological targets, making it more effective in certain applications.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-6-3-9-18(15(14)2)19(21)17-8-4-7-16(12-17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWJTLIRGOXVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643256
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-69-2
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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